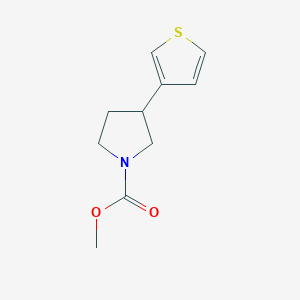

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate

货号 B2794771

CAS 编号:

2188202-89-1

分子量: 211.28

InChI 键: BRRMGUVOPGFSOR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” is a complex organic compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate” are complex and often involve the use of heterocyclic scaffolds . These reactions allow a greater chance of generating structural diversity .科学研究应用

- Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

- The compound’s pyrrolidine-thiophene hybrid structure suggests anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Investigating its interactions with key inflammatory mediators is crucial .

- Preliminary studies indicate that Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate possesses antimicrobial activity. Researchers have evaluated its effects against bacteria, fungi, and even drug-resistant strains. Further optimization and structure-activity relationship (SAR) studies are essential .

- The compound’s unique structure may confer neuroprotective properties. Researchers have explored its potential in models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Understanding its interactions with neuronal targets is critical for therapeutic development .

- Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate can exhibit distinct biological profiles. Investigating their binding modes to enantioselective proteins (e.g., receptors, enzymes) is essential for drug design .

- Researchers have used this scaffold as a starting point for designing novel compounds. Synthetic strategies include ring construction from various precursors or functionalization of preformed pyrrolidine rings. These efforts aim to create derivatives with improved pharmacokinetic properties and target selectivity .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Applications

Neuroprotective Effects

Enantioselective Protein Binding

Chemical Biology and Medicinal Chemistry

未来方向

属性

IUPAC Name |

methyl 3-thiophen-3-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)11-4-2-8(6-11)9-3-5-14-7-9/h3,5,7-8H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRMGUVOPGFSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(thiophen-3-yl)pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)

![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)